Physicochemical Comparison with Closest Analog
While direct experimental data for the target compound is limited, predicted physicochemical properties offer a point of comparison. For the closest structural analog, 4-[(1S)-1-Aminobutyl]-2,3-difluorophenol (CAS: 1213576-57-8), predicted boiling point and density are reported as 269.21 ± 35.00 °C and 1.208 ± 0.06 g/cm³, respectively . For 2-(1-aminobutyl)-4,6-difluorophenol, its predicted LogP is approximately 1.83 [1]. These data provide a baseline for distinguishing the physical handling and purification requirements of these closely related compounds.
Analog BP: 269.21 °C, Density: 1.208 g/cm³
| Evidence Dimension | Predicted Physicochemical Properties (LogP, Boiling Point, Density) |
|---|---|
| Target Compound Data | Predicted LogP: 1.83 |
| Comparator Or Baseline | 4-[(1S)-1-Aminobutyl]-2,3-difluorophenol: Predicted BP: 269.21 °C; Predicted Density: 1.208 g/cm³ |
| Quantified Difference | LogP of target is 1.83; BP of analog is 269.21 °C; Density of analog is 1.208 g/cm³ |
| Conditions | Predicted values using standard computational models (e.g., ACD/Labs, ChemAxon) |
Why This Matters
LogP values guide decisions on compound solubility and permeability, while boiling point and density inform purification method selection (e.g., distillation vs. recrystallization) and storage conditions.
- [1] PubChem. CID 45052121 (2-(1-Aminobutyl)-4,6-difluorophenol). https://pubchem.ncbi.nlm.nih.gov/ View Source
